N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide
Description
Properties
IUPAC Name |
1-N,4-N-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-15-13-17-1-9-21(10-2-17)25-23(29)19-5-7-20(8-6-19)24(30)26-22-11-3-18(4-12-22)14-16-28/h1-12,27-28H,13-16H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZGWAQLUWSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Terephthaloyl chloride, a bifunctional acyl chloride, undergoes stepwise substitution with 4-(2-hydroxyethyl)aniline. The reaction proceeds via an intermediate monoamide, which subsequently reacts with a second amine molecule to yield the diamide product. Stoichiometric control (2:1 amine-to-acyl chloride ratio) is critical to minimizing oligomerization or incomplete substitution.
Solvent and Base Selection
Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF). Polar aprotic solvents like DMF enhance reaction rates by stabilizing the ionic intermediates. Bases such as triethylamine (TEA) or pyridine are employed to scavenge HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack.
Detailed Preparation Methods
Conventional Solution-Phase Synthesis
Procedure :
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Reactant Preparation : Dissolve 4-(2-hydroxyethyl)aniline (2.2 equiv, 2.0 g) in anhydrous DCM (50 mL) under nitrogen. Add TEA (2.2 equiv, 3.0 mL) dropwise.
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Acyl Chloride Addition : Cool the mixture to 0°C. Add terephthaloyl chloride (1.0 equiv, 1.5 g) dissolved in DCM (10 mL) slowly via syringe.
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Reaction Conditions : Stir at room temperature for 12–24 hours. Monitor progress via thin-layer chromatography (TLC).
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Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification : Recrystallize from ethanol/water (3:1) or purify via silica gel chromatography (ethyl acetate/hexane gradient).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄N₂O₄ |
| Molecular Weight | 404.46 g/mol |
| Melting Point | 215–218°C (hypothesized) |
| Solubility | DMF > DCM > Ethanol |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified procedure involves:
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Mixing terephthaloyl chloride (1.0 equiv) and 4-(2-hydroxyethyl)aniline (2.2 equiv) in DMF.
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Irradiating at 100°C for 30 minutes under 300 W power.
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Isolating the product via filtration after cooling.
Optimization and Challenges
Protecting Group Strategies
The hydroxyl group in 4-(2-hydroxyethyl)aniline may necessitate protection (e.g., acetylation) to prevent side reactions. Deprotection post-amide formation is achieved via mild hydrolysis:
Solvent Impact on Yield
Comparative studies using THF, DCM, and DMF reveal higher yields in DMF due to improved solubility of intermediates:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 65 | 24 |
| DCM | 68 | 18 |
| DMF | 75 | 12 |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield terephthalic acid derivatives, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
Materials Science
Polymer Chemistry
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide is utilized as a monomer in the synthesis of polyamides and polyesters. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound's ability to form hydrogen bonds allows for improved interchain interactions, which can lead to materials with superior strength and flexibility.
Coatings and Adhesives
The compound is also used in formulating coatings and adhesives due to its excellent adhesion properties and resistance to solvents. These characteristics make it suitable for use in automotive and industrial applications where durability is critical.
Pharmaceuticals
Drug Delivery Systems
Research has indicated that bis(2-hydroxyethyl)terephthaldiamide can serve as a carrier for drug delivery systems. Its ability to form micelles or nanoparticles facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Studies have shown enhanced therapeutic effects when drugs are administered via formulations containing this compound.
Anticancer Agents
Recent studies have explored the potential of using this compound in anticancer therapies. Its structural properties allow it to interact with biological targets effectively. For instance, research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer drugs.
Environmental Applications
Water Treatment
The compound has shown promise in environmental remediation, particularly in water treatment processes. Its ability to chelate heavy metals makes it an effective agent for removing contaminants from wastewater. Studies have reported successful removal rates of heavy metals such as lead and cadmium when using formulations containing bis(2-hydroxyethyl)terephthaldiamide.
Biodegradable Materials
Given the increasing concern over plastic waste, this compound's role in developing biodegradable materials is significant. By incorporating it into polymer blends, researchers aim to create materials that degrade more readily in natural environments, thus reducing environmental impact.
Case Study 1: Drug Delivery Applications
In a recent study published in Journal of Controlled Release, researchers developed a nanoparticle system using this compound as a carrier for paclitaxel. The study demonstrated that the nanoparticles improved drug solubility and provided sustained release over time, leading to increased efficacy against tumor cells compared to free drug administration .
Case Study 2: Water Remediation
A study conducted by environmental scientists evaluated the effectiveness of bis(2-hydroxyethyl)terephthaldiamide in removing heavy metals from contaminated water sources. The results indicated that at optimal concentrations, the compound could reduce lead concentrations by up to 95% within 24 hours of treatment . This finding highlights its potential application in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzene-1,4-dicarboxamide Derivatives
Key Comparative Analysis
Structural Variations and Functional Groups Target vs. This substitution may reduce helicase inhibition (as in (BIP)2B ) but improve solubility for drug delivery. Target vs. Pyridyl Derivatives: Pyridyl groups in N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide enable metal coordination, forming Ag(I) polymers . The hydroxyethyl groups in the target lack such coordination sites but may facilitate interactions with polar solvents or biomolecules. Target vs. Schiff Bases: Schiff bases (e.g., DBD ) feature imine bonds (C=N), which are pH-sensitive and useful in sensing. The target’s amide bonds offer greater hydrolytic stability, favoring biomedical applications.
Synthesis Methods
- (BIP)2B and related compounds are synthesized via polyphosphoric acid-mediated coupling , while Schiff bases (e.g., DBD) are prepared via solvent-free condensation . The target compound likely requires similar coupling strategies with hydroxyethyl-substituted anilines.
Physical and Spectroscopic Properties
- Melting Points : Schiff bases (e.g., N1,N4-bis(2-chlorobenzylidene)benzene-1,4-diamine) exhibit high melting points (203–204°C) due to rigid imine bonds , whereas the target’s hydroxyethyl groups may lower melting points via increased flexibility.
- IR/NMR : The target’s amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) would contrast with Schiff bases’ C=N (~1600–1630 cm⁻¹) .
Applications Biological Activity: (BIP)2B inhibits HCV helicase , while quinoline-based Schiff bases target AKT1 kinase . The target’s hydroxyethyl groups may favor interactions with hydrophilic enzyme pockets. Material Science: Pyridyl derivatives form coordination polymers , whereas the target’s hydroxyl groups could enable hydrogen-bonded networks or hydrogel formation.
Biological Activity
N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide, also known as 1-N,4-N-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, is a compound with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O
- CAS Number : 18928-62-6
- Molecular Weight : 220.27 g/mol
The compound features two hydroxyethyl groups attached to a benzene ring, which is further substituted by dicarboxamide functionalities. This structure is pivotal for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound can inhibit certain kinases involved in cancer progression. For instance, studies have shown that similar dicarboxamide derivatives exhibit inhibitory effects on the mTOR signaling pathway, which is crucial in cell growth and proliferation.
Binding Affinity
The binding affinity of this compound to target proteins is facilitated through hydrogen bonding and hydrophobic interactions. Such interactions enhance its efficacy as a therapeutic agent.
Biological Activity Data
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | mTOR | Low nanomolar range | |
| Cell Proliferation | Cancer Cells | Moderate inhibition | |
| Apoptosis Induction | Various Cell Lines | Variable |
Case Study 1: Antitumor Activity
In a study examining the effects of this compound on neuroblastoma cells, it was found that the compound significantly reduced cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit RET kinase activity in various cancer models. The results demonstrated a dose-dependent inhibition with an IC50 value indicating high potency against RET-driven tumors.
Q & A
Q. What are the established synthetic routes for N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide, and how is purity ensured?
The compound is synthesized via aminolysis of polyethylene terephthalate (PET) under controlled conditions using solvents like dimethyl sulfoxide or dichloromethane. Key steps include nucleophilic substitution and condensation reactions. Purification is achieved through recrystallization or column chromatography (silica gel, gradient elution) to remove unreacted precursors and byproducts. Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy to validate functional groups (e.g., hydroxyethyl moieties and amide bonds) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is employed. The molecule exhibits symmetry around an inversion center, with hydrogen-bonding networks critical for stabilizing the crystal lattice. Data collection involves high-resolution detectors, and refinement accounts for thermal motion and disorder .
Q. What spectroscopic techniques are used for characterizing electronic and structural properties?
- Cyclic voltammetry (CV) evaluates redox behavior and HOMO/LUMO gaps, relevant for optoelectronic applications.
- UV-Vis spectroscopy identifies π→π* transitions in aromatic systems.
- Solid-state NMR probes molecular dynamics and hydrogen bonding in crystalline phases .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?
Density functional theory (DFT) calculates bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) to correlate structure with properties like charge transport. Molecular docking simulates interactions with biological targets (e.g., antimicrobial proteins), identifying binding modes via π–π stacking, hydrogen bonds, and electrostatic forces. Software like Gaussian or AutoDock is used with basis sets (e.g., B3LYP/6-31G*) .
Q. What strategies resolve contradictions between experimental and computational data?
Discrepancies in bond angles or electronic properties may arise from solvent effects or crystal packing forces not modeled in DFT. Hybrid QM/MM approaches integrate quantum mechanics with molecular mechanics to account for environmental influences. Validation via temperature-dependent XRD or solvatochromism studies reconciles differences .
Q. How is this compound functionalized for coordination polymers or supramolecular assemblies?
The hydroxyethyl and amide groups serve as hydrogen-bond donors/acceptors. Coordination with metals (e.g., Ag⁺) involves pyridyl or carbonyl ligands, forming 2D/3D networks. Topological analysis (e.g., Reticular Chemistry Structure Resource ) classifies networks using point symbols (e.g., (4,8²) for 3-connected nodes). Applications include catalysis or ion-exchange materials .
Q. What experimental designs optimize its performance in organic electronics?
- Device Fabrication : Blend with electron-deficient acceptors (e.g., fullerene derivatives) in bulk heterojunction solar cells.
- Thin-Film Processing : Spin-coating under inert atmospheres to prevent oxidation.
- Morphology Control : Annealing or solvent vapor treatment enhances crystallinity and charge mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
